6-Chloro-2,9-dimethyl-9H-purine
Overview
Description
6-Chloro-2,9-dimethyl-9H-purine is a chemical compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 2nd and 9th positions of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,9-dimethyl-9H-purine typically involves the chlorination of 2,9-dimethylpurine. One common method is the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . This reaction can be carried out under pressure or by heating the reactants to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,9-dimethyl-9H-purine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include anilines and other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the substituent introduced. For example, substitution with aniline can yield 6-anilino-2,9-dimethyl-9H-purine.
Scientific Research Applications
6-Chloro-2,9-dimethyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,9-dimethyl-9H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The chlorine atom and methyl groups influence its binding affinity and specificity. The compound can inhibit certain enzymes by mimicking the natural substrates or by binding to the active sites, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Similar in structure but lacks the methyl groups at the 2nd and 9th positions.
2,6-Dichloropurine: Contains an additional chlorine atom at the 2nd position.
2,9-Dimethylpurine: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-2,9-dimethyl-9H-purine is unique due to the specific arrangement of the chlorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-2,9-dimethylpurine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTPMBONYIWPAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566993 | |
Record name | 6-Chloro-2,9-dimethyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40423-36-7 | |
Record name | 6-Chloro-2,9-dimethyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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